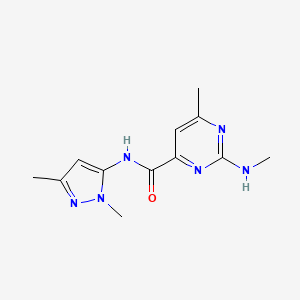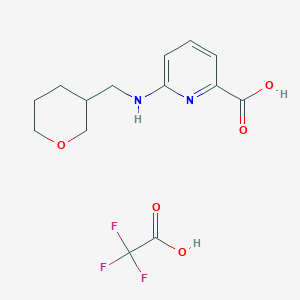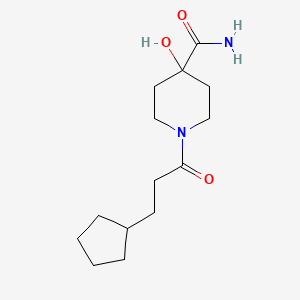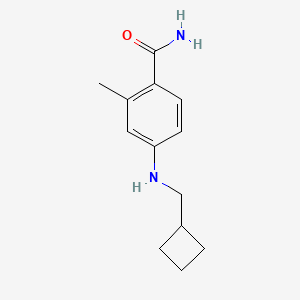
4-(Cyclobutylmethylamino)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclobutylmethylamino)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyclobutylmethylamino group and a methyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethylamino)-2-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with ammonia to yield 2-methylbenzamide.
Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methylbenzamide with cyclobutylmethylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclobutylmethylamino)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutylmethylamine in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclobutylmethylamino)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(Cyclobutylmethylamino)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-(Cyclopropylmethylamino)-2-methylbenzamide
- 4-(Cyclopentylmethylamino)-2-methylbenzamide
- 4-(Cyclohexylmethylamino)-2-methylbenzamide
Comparison: 4-(Cyclobutylmethylamino)-2-methylbenzamide is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
4-(cyclobutylmethylamino)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-11(5-6-12(9)13(14)16)15-8-10-3-2-4-10/h5-7,10,15H,2-4,8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQSUZCRZMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-2-(thietan-3-yl)acetamide](/img/structure/B7410438.png)
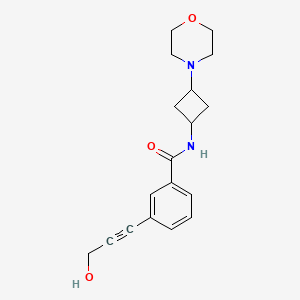
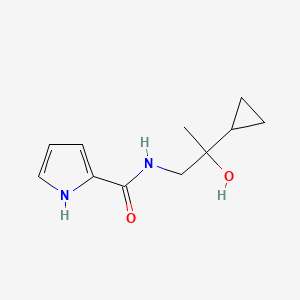
![3,3-Dimethyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B7410468.png)
![N-carbamoyl-2-[(1,5-dimethylpyrazol-3-yl)amino]propanamide](/img/structure/B7410473.png)
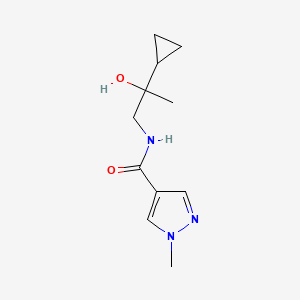
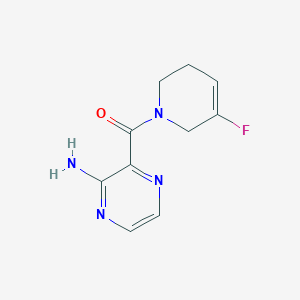
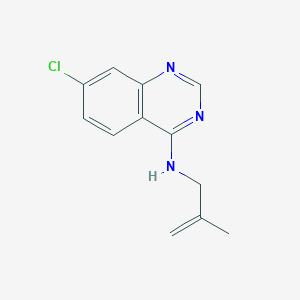
![2-[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]pyrimidine-5-carboxylic acid](/img/structure/B7410499.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7410509.png)
![4-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7410514.png)
